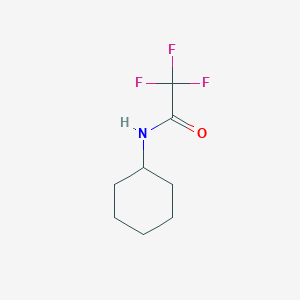N-Cyclohexyl-2,2,2-trifluoroacetamide
CAS No.:
Cat. No.: VC3983381
Molecular Formula: C8H12F3NO
Molecular Weight: 195.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H12F3NO |
|---|---|
| Molecular Weight | 195.18 g/mol |
| IUPAC Name | N-cyclohexyl-2,2,2-trifluoroacetamide |
| Standard InChI | InChI=1S/C8H12F3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h6H,1-5H2,(H,12,13) |
| Standard InChI Key | NNIONFSOKOHXIB-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)C(F)(F)F |
| Canonical SMILES | C1CCC(CC1)NC(=O)C(F)(F)F |
Introduction
Chemical Identity and Physicochemical Properties
N-Cyclohexyl-2,2,2-trifluoroacetamide is systematically named N-cyclohexyl-2,2,2-trifluoroacetamide under IUPAC nomenclature. Its canonical SMILES representation (C1CCC(CC1)NC(=O)C(F)(F)F) and InChIKey (NNIONFSOKOHXIB-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes . The compound’s physicochemical profile is summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂F₃NO |
| Molecular Weight | 195.18 g/mol |
| Exact Mass | 195.087 Da |
| XLogP3-AA | 2.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface | 29.1 Ų |
The trifluoroacetyl group confers high electronegativity, influencing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone . Its logP value of 2.5 indicates moderate lipophilicity, suitable for membrane permeability in drug candidates .
Synthesis and Manufacturing Processes
Conventional Synthesis Routes
The primary synthesis involves the acylation of cyclohexylamine with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride under anhydrous conditions . The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, yielding the acetamide with high purity (typically >95%):
Optimal conditions include inert atmospheres (N₂ or Ar), temperatures of 0–25°C, and stoichiometric control to minimize side reactions. Post-synthesis purification employs recrystallization from ethyl acetate/hexane mixtures or column chromatography .
Industrial-Scale Production
Industrial protocols utilize continuous-flow reactors to enhance yield and safety. For example, a 2017 study demonstrated a 92% yield using microreactor technology at 50°C with a residence time of 10 minutes . Scalability is facilitated by the commercial availability of cyclohexylamine (global production: ~50,000 tons/year) and TFAA .
Structural and Spectroscopic Characterization
Crystallographic Analysis
X-ray diffraction of related N-cyclohexyl acetamides reveals chair conformations for the cyclohexyl ring, with the amide group adopting equatorial orientations to minimize steric strain . Hydrogen bonding between the amide N–H and carbonyl oxygen stabilizes crystal lattices, as observed in analogous compounds .
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.17 (s, 9H, cyclohexyl), 6.24 (br s, 1H, NH), 7.53–7.44 (m, 5H, aromatic) .
-
¹³C NMR (101 MHz, CDCl₃): δ 25.3 (cyclohexyl), 117.2 (q, J = 288 Hz, CF₃), 161.5 (C=O) .
-
FTIR (KBr): 3290 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O stretch), 1140–1200 cm⁻¹ (C–F vibrations) .
Applications in Organic Synthesis and Catalysis
Catalytic Cyclization Reactions
N-Cyclohexyl-2,2,2-trifluoroacetamide derivatives act as ligands in palladium-catalyzed cyclizations. For instance, Pd(II) complexes of this compound facilitated isonitrile-alkyne cyclizations with turnover numbers (TON) exceeding 950 under mild conditions (90°C, 30 minutes) . Key applications include:
-
Synthesis of quinoline and isoquinoline scaffolds for anticancer agents .
-
Preparation of trifluoromethylated heterocycles, leveraging the CF₃ group’s metabolic resistance .
Pharmaceutical Intermediates
The compound’s trifluoroacetamide group is a precursor to protease inhibitors and kinase modulators. Recent studies highlight its role in synthesizing SARS-CoV-2 main protease inhibitors, where the CF₃ group enhances binding affinity to the catalytic dyad .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume